molecular formula C14H13NO4S B1596348 Methyl 2-[(phenylsulfonyl)amino]benzoate CAS No. 10038-81-0

Methyl 2-[(phenylsulfonyl)amino]benzoate

Cat. No.: B1596348
CAS No.: 10038-81-0
M. Wt: 291.32 g/mol
InChI Key: BNUYGKDUWNWOIS-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) and Sulfonamide Chemistry

Methyl 2-[(phenylsulfonyl)amino]benzoate is an ester derivative of anthranilic acid, a molecule that serves as a precursor in the biosynthesis of tryptophan and is a core component in various synthetic compounds. mdpi.com The compound's structure features a methyl benzoate core, where the amino group at the 2-position is substituted with a phenylsulfonyl group.

The synthesis of N-substituted anthranilic acid derivatives is a well-established area of organic chemistry. A common method for the preparation of compounds like this compound involves the reaction of methyl anthranilate with benzenesulfonyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution, results in the formation of the sulfonamide linkage.

The chemical properties of this compound are dictated by its functional groups. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 2-[(phenylsulfonyl)amino]benzoic acid. The sulfonamide linkage is generally stable but can be cleaved under specific reductive or harsh acidic conditions. The aromatic rings can participate in electrophilic substitution reactions, with the substitution pattern being influenced by the existing functional groups.

Table 1: General Chemical Data for this compound
PropertyValue
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
General Synthesis MethodReaction of methyl anthranilate with benzenesulfonyl chloride

Significance of the Phenylsulfonylamino Moiety in Bioactive Compounds

The phenylsulfonylamino group, a key feature of this compound, is a prominent pharmacophore in medicinal chemistry. Sulfonamides, compounds containing the SO₂NH group, are known for a wide range of biological activities. nih.govd-nb.info This is largely due to their ability to mimic the structure of p-aminobenzoic acid (PABA), an essential metabolite in bacteria, leading to antibacterial effects. nih.govd-nb.info

Derivatives of N-benzenesulfonyl anthranilic acid have been investigated for their anti-inflammatory properties. nih.gov Furthermore, anthranilate sulfonamides have been reported to exhibit cytotoxic effects and act as inhibitors of enzymes like methionine aminopeptidase-2 (MetAP-2). nih.govd-nb.info The substitution pattern on the phenylsulfonyl ring and the anthranilate core can significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing or electron-donating groups can modulate their potency and selectivity. nih.govresearchgate.net

Overview of Current Research Landscape and Gaps

The current research landscape for compounds structurally related to this compound is active, particularly in the area of medicinal chemistry. Studies on anthranilic acid and its derivatives are ongoing, with a focus on developing new therapeutic agents. mdpi.com The investigation of sulfonamide derivatives also continues to be a fruitful area of research, with new compounds being synthesized and evaluated for a variety of biological activities, including antimicrobial and anticancer effects. nih.govd-nb.inforesearchgate.net

However, a specific and detailed research focus solely on this compound is not extensively documented in publicly available literature. While the synthesis and properties can be inferred from the chemistry of its constituent parts, dedicated studies on its specific biological activities or applications as a chemical reagent are sparse. This represents a significant gap in the research landscape. Future research could focus on the following areas:

Detailed Synthesis and Characterization: Optimization of the synthesis of this compound and full characterization using modern spectroscopic techniques.

Biological Screening: A comprehensive evaluation of the biological activities of this compound, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Structure-Activity Relationship Studies: Synthesis and evaluation of a series of related compounds with variations in the ester and phenylsulfonyl moieties to establish clear structure-activity relationships.

Table 2: Mentioned Compound Names
Compound Name
This compound
Methyl anthranilate
Benzenesulfonyl chloride
2-[(phenylsulfonyl)amino]benzoic acid
Tryptophan
p-Aminobenzoic acid (PABA)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzenesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)12-9-5-6-10-13(12)15-20(17,18)11-7-3-2-4-8-11/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUYGKDUWNWOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324089
Record name methyl 2-[(phenylsulfonyl)amino]benzoate
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Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10038-81-0
Record name NSC405691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(phenylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Phenylsulfonyl Amino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.

Proton NMR (¹H NMR) spectroscopy of Methyl 2-[(phenylsulfonyl)amino]benzoate reveals a distinct set of signals that correspond to the different types of protons present in the molecule. The analysis of a 400 MHz ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) in parts per million (ppm).

The spectrum displays a singlet at approximately 10.60 ppm, which is attributed to the amine (NH) proton. This downfield shift is indicative of a proton attached to a nitrogen atom that is part of a sulfonylamino group. The aromatic protons of the benzoate (B1203000) ring appear as a multiplet between 7.99 and 7.09 ppm. Specifically, the proton at the 6-position of the benzoate ring (adjacent to the ester group) resonates at around 7.99 ppm as a doublet of doublets. The aromatic protons of the phenylsulfonyl group are observed as a multiplet in the range of 7.86 to 7.49 ppm. A sharp singlet corresponding to the three protons of the methyl ester (OCH₃) group is found at approximately 3.79 ppm.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
NH 10.60 singlet
Aromatic (Benzoate) 7.99 - 7.09 multiplet
Aromatic (Phenylsulfonyl) 7.86 - 7.49 multiplet

Note: Data recorded on a 400 MHz spectrometer in CDCl₃.

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of this compound. The ¹³C NMR spectrum, typically recorded at 100 MHz in CDCl₃, shows distinct signals for each unique carbon atom.

The carbonyl carbon of the ester group (C=O) is typically the most downfield signal, appearing around 168.8 ppm. The aromatic carbons of the benzoate and phenylsulfonyl groups resonate in the region between approximately 140.7 ppm and 115.0 ppm. The carbon attached to the nitrogen in the benzoate ring (C-2) is found at around 140.7 ppm, while the carbon of the phenylsulfonyl group directly bonded to the sulfur atom is observed at approximately 139.0 ppm. The methyl carbon of the ester group (OCH₃) gives a characteristic signal in the upfield region of the spectrum, at roughly 52.4 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ) in ppm
C=O (Ester) 168.8
Aromatic (C2-Benzoate) 140.7
Aromatic (C1'-Phenylsulfonyl) 139.0
Aromatic (C1-Benzoate) 115.0
Aromatic (Other) 134.3 - 127.3

Note: Data recorded on a 100 MHz spectrometer in CDCl₃.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

The IR spectrum of this compound exhibits several characteristic absorption bands. A prominent band is observed in the region of 3247 cm⁻¹, which is attributed to the N-H stretching vibration of the sulfonamide group. The carbonyl (C=O) stretching vibration of the ester functional group appears as a strong absorption at approximately 1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are observed at around 1344 cm⁻¹ and 1165 cm⁻¹, respectively. The C-O stretching of the ester is found near 1251 cm⁻¹.

While specific Raman spectroscopic data for this compound is not widely available in the reviewed literature, it is expected to complement the IR data. The symmetric vibrations, such as the SO₂ symmetric stretch, would likely show a strong intensity in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch 3247
C=O Stretch (Ester) 1690
SO₂ Asymmetric Stretch 1344
C-O Stretch (Ester) 1251

Mass Spectrometry (MS) in Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can be used to identify and quantify impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically ionized by protonation to form the [M+H]⁺ ion or by adduction with other cations like sodium to form [M+Na]⁺. For this compound (C₁₄H₁₃NO₄S), which has a molecular weight of 291.32 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 292.1, corresponding to the protonated molecule [M+H]⁺. The exact mass measurement provided by high-resolution mass spectrometry can further confirm the elemental composition of the molecule.

The integration of liquid chromatography (LC) with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures and the profiling of impurities. In the context of this compound, an LC-MS method would involve separating the target compound from any starting materials, by-products, or degradation products using a suitable chromatographic column and mobile phase. The effluent from the LC column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the sensitive detection and identification of impurities, even at very low levels, which is crucial for ensuring the purity of the synthesized compound. While specific LC-MS methods for the routine analysis of this compound are not extensively detailed in the literature, the development of such a method would be a standard procedure in a quality control setting.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound are determined by the chromophoric groups present in its structure: the phenylsulfonyl moiety and the methyl benzoate moiety. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzene (B151609) rings in both the phenylsulfonyl and methyl benzoate parts of the molecule are the primary sites of π → π* transitions. These typically result in strong absorption bands in the ultraviolet region. The presence of the sulfonyl group (-SO2-) and the ester group (-COOCH3) can influence the position and intensity of these bands. The lone pairs of electrons on the oxygen atoms of the sulfonyl and ester groups, as well as the nitrogen atom of the amino linkage, can give rise to weaker n → π* transitions.

While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, related molecules such as aminobenzoates exhibit characteristic absorptions. For instance, the para-aminobenzoate fragment in similar structures is known to absorb in the UV-visible region, with absorption peaks that can be influenced by the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction analysis of Methyl 2-benzenesulfonamidobenzoate reveals that it crystallizes in the triclinic space group P-1. iucr.org The coordination around the sulfur atom is described as a distorted tetrahedral geometry. iucr.org The molecule exhibits a twisted conformation at the sulfur atom, which is a key structural feature. iucr.org

A selection of crystallographic data and parameters for the compound is presented in the table below. iucr.orgiucr.org

Parameter Value
Chemical FormulaC₁₄H₁₃NO₄S
Molecular Weight291.31
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.341 (5)
b (Å)9.115 (3)
c (Å)10.000 (5)
α (°)84.483 (5)
β (°)80.663 (5)
γ (°)66.674 (4)
Volume (ų)688.5 (7)
Z2
Temperature (K)296
RadiationMo Kα
R-factor (%)4.3

This table presents key crystallographic data for Methyl 2-benzenesulfonamidobenzoate.

The molecule's conformation is characterized by a gauche C—S—N—C segment. iucr.org The torsion angle for C1—SO2—NH—C7 is reported as -67.8 (2)°. iucr.org The two benzene rings are significantly tilted with respect to each other, with a dihedral angle of 85.62 (8)°. iucr.org The benzene ring C7–C12 is oriented at a dihedral angle of 5.29 (19)° with respect to the planar methyl ester moiety. iucr.org

The crystal structure of this compound is stabilized by a network of intra- and intermolecular interactions. An intramolecular N—H···O hydrogen bond results in the formation of an S(6) ring motif. iucr.org Additionally, an intramolecular C—H···O interaction is observed. iucr.org

In the crystal lattice, intermolecular C—H···O hydrogen bonds are significant, linking molecules into chains. iucr.org Specifically, a C4—H···O1 interaction forms a C(7) chain that propagates along the direction. iucr.org Furthermore, a C8—H···O2 hydrogen bond contributes to the formation of a centrosymmetric R²₂(12) ring. iucr.org The combination of these C—H···O hydrogen bonds leads to the generation of a chain of edge-fused R²₂(12) and R⁴₄(26) rings. iucr.org

Interaction Type Description
N1—H1···O3IntramolecularForms an S(6) ring. iucr.org
C8—H8···O2IntramolecularAlso contributes to an S(6) ring. iucr.org
C4—H···O1IntermolecularLinks molecules into a C(7) chain along the direction. iucr.org
C8—H···O2IntermolecularForms a centrosymmetric R²₂(12) ring. iucr.org

This table summarizes the significant hydrogen bonding interactions in the crystal structure of Methyl 2-benzenesulfonamidobenzoate.

The asymmetric unit of Methyl 2-benzenesulfonamidobenzoate contains one molecule. iucr.orgiucr.org In some complex organic molecules, the asymmetric unit can contain more than one crystallographically independent molecule.

Twinning is a phenomenon where two or more intergrown crystals have a specific orientation relationship. While not reported for the title compound itself, a closely related derivative, methyl 2-[methyl(methylsulfonyl)amino]benzoate, has been shown to crystallize as a nonmerohedral twin. In that specific case, the asymmetric unit was found to contain two crystallographically independent molecules, and the crystal structure was stabilized by weak intermolecular C-H···O hydrogen bonds. The refined ratio of the twin components was also determined. This example illustrates a type of crystallographic complexity that can be encountered in related structures.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules.

The analysis generates a three-dimensional Hirshfeld surface, which is color-mapped to show different properties. For example, the dnorm surface uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other significant interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots resolve the surface into contributions from different atom···atom pairings (e.g., H···O, H···H, C···H), showing the percentage contribution of each type of interaction to the total crystal packing. This allows for a detailed understanding of the forces holding the crystal lattice together. While a specific Hirshfeld analysis for this compound was not found, this technique is widely applied to sulfonamide and benzoate derivatives to elucidate their supramolecular chemistry.

Computational Chemistry and Theoretical Investigations of Methyl 2 Phenylsulfonyl Amino Benzoate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, by extension, its geometric and spectroscopic properties. This method is predicated on the principle that the total energy of a system is a functional of its electron density. For Methyl 2-[(phenylsulfonyl)amino]benzoate, DFT calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

The three-dimensional arrangement of atoms in this compound is not static; the molecule can exist in various conformations due to the rotation around its single bonds, particularly the C-N and S-N bonds of the sulfonamide linkage. A thorough conformational analysis begins with identifying all potential low-energy structures. Computational methods allow for the systematic exploration of the potential energy surface to locate these stable conformers.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is found. For a molecule like this compound, a key conformational feature would be the relative orientation of the phenylsulfonyl group and the methyl benzoate (B1203000) moiety. The most stable conformer is expected to be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group (C=O) could significantly stabilize a particular conformation. The relative energies of the different optimized conformers would indicate their population distribution at a given temperature.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. Once the molecular geometry of this compound is optimized to its energy minimum, the vibrational frequencies can be calculated. These calculations determine the second derivatives of the energy with respect to the atomic coordinates.

The predicted frequencies correspond to the molecule's fundamental vibrational modes, such as the stretching and bending of specific bonds (e.g., N-H, S=O, C=O) and the deformation of the phenyl rings. By comparing the calculated vibrational spectrum with experimentally obtained spectra, a detailed assignment of the observed spectral bands to specific molecular motions can be made. This process, often aided by calculated infrared intensities and Raman activities, validates the accuracy of the computed molecular structure. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. For this compound, the spatial distribution and energy of these orbitals would be determined through DFT calculations.

It is anticipated that the HOMO would be primarily localized on the more electron-rich part of the molecule, likely the aminobenzoate ring system, due to the electron-donating nature of the amino group. Conversely, the LUMO is expected to be distributed over the electron-withdrawing phenylsulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

The energies and distributions of the frontier orbitals govern the molecule's reactivity and its ability to participate in charge transfer processes. The HOMO energy is related to the ionization potential and indicates the molecule's propensity to donate electrons. The LUMO energy is related to the electron affinity and shows its ability to accept electrons.

By analyzing the FMOs, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the regions where the HOMO is concentrated would be susceptible to electrophilic attack, while regions with high LUMO density would be prone to nucleophilic attack. The HOMO-LUMO gap is also instrumental in understanding the molecule's electronic absorption spectra, as the lowest energy electronic transition is typically the HOMO to LUMO excitation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. This method allows for the quantitative investigation of intramolecular interactions and charge transfer phenomena.

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, where the stabilization energy, E(2), associated with a donor-acceptor interaction is calculated.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule, providing valuable insights into its reactivity. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (electrophilic attack sites) and blue representing electron-deficient areas (nucleophilic attack sites).

Illustrative MEP Data for a Related Sulfonamide Derivative

To illustrate the typical output of an MEP analysis for a similar structure, the following table presents data for a related benzenesulfonamide (B165840) derivative.

Region on Molecule Electrostatic Potential (kJ/mol) Interpretation
Oxygen atoms of Sulfonyl Group-120 to -150High electron density, potential for electrophilic attack
Amine Hydrogen+80 to +110Low electron density, potential for nucleophilic attack
Aromatic Ring-20 to +20Varied potential, can engage in π-π stacking

Note: The data in this table is illustrative for a representative sulfonamide and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can reveal information about the conformational stability of a molecule and how it interacts with biological targets such as proteins.

There are no specific MD simulation studies published for this compound. However, such a study would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over a set period. The resulting trajectory would reveal the preferred conformations of the molecule, the flexibility of its bonds and angles, and its interactions with surrounding solvent molecules. When simulated with a protein, MD can elucidate the stability of the ligand-protein complex and the key interactions that maintain binding.

Binding Free Energy Calculations (e.g., MMGBSA) for Ligand-Target Affinities

Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) is a popular method for estimating the binding free energy of a ligand to a protein. This calculation is typically performed on snapshots from an MD simulation trajectory.

Specific MM-GBSA data for this compound is not available. The methodology involves calculating the difference in the free energy between the bound complex and the unbound ligand and protein. The binding free energy is composed of molecular mechanics energy, solvation energy (polar and nonpolar contributions), and entropic contributions. A more negative binding free energy indicates a higher binding affinity.

Illustrative MM-GBSA Data for a Ligand-Protein Complex

Energy Component Value (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.1
Polar Solvation Energy+30.8
Nonpolar Solvation Energy-5.2
Total Binding Free Energy (ΔG) -40.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While docking studies specifically featuring this compound are not prominent in the literature, the general class of benzenesulfonamides has been extensively studied as inhibitors of various enzymes, particularly carbonic anhydrases. A hypothetical docking study of this compound into the active site of a carbonic anhydrase would likely show the sulfonamide group coordinating with the zinc ion in the active site. The phenyl and benzoate moieties would be expected to form hydrophobic and van der Waals interactions with the surrounding amino acid residues.

Hypothetical Docking Results for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Carbonic Anhydrase II-8.5His94, His96, His119, Thr199, Thr200
p38 MAP Kinase-9.2Met109, Gly110, Lys53, Asp168

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

No specific QSAR model for this compound has been reported. However, numerous QSAR studies have been conducted on benzenesulfonamide derivatives for various biological activities. These studies often use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a regression model that correlates these descriptors with the observed activity. The statistical quality of a QSAR model is typically assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

In Silico ADMET Profiling (for predictive toxicology and metabolism studies)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are valuable for early-stage drug discovery to identify compounds with favorable ADMET properties.

A specific ADMET profile for this compound is not publicly available. A typical in silico ADMET analysis would predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, potential for metabolism by cytochrome P450 enzymes, and various toxicological endpoints like mutagenicity and carcinogenicity.

Illustrative Predicted ADMET Properties

Property Predicted Value Interpretation
Human Oral AbsorptionHighWell absorbed from the gut
Blood-Brain Barrier PenetrationLowUnlikely to cross into the brain
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations

Note: The data in this table is for a representative compound and not specific to this compound.

Non-Linear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)

Non-Linear Optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), to identify promising candidates for these applications.

There are no published NLO property predictions for this compound. Such a study would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's response to an external electric field. Molecules with large donor-acceptor systems and extended π-conjugation often exhibit significant NLO properties. The presence of the phenylsulfonyl group (acceptor) and the aminobenzoate moiety (donor) in this compound suggests it could have NLO potential.

Biological and Pharmacological Research on Methyl 2 Phenylsulfonyl Amino Benzoate and Its Analogues

Investigation of Antimicrobial Activities

The antimicrobial potential of Methyl 2-[(phenylsulfonyl)amino]benzoate and its analogues stems from the well-established biological activity of the sulfonamide functional group. Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a source of inspiration for the development of new drugs. researchgate.netnih.gov

Research into the antibacterial properties of N-aryl sulfonamides, a class to which this compound belongs, has demonstrated a broad spectrum of activity. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on closely related N-arylsulfonamide derivatives provide insight into their potential efficacy.

For instance, a series of α-tolylsulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of these compounds exhibited significant inhibitory effects, with MIC values ranging from 1.8 to 1000 µg/mL. nih.gov The activity of these compounds is attributed to the sulfonamide moiety, which is known to interfere with bacterial metabolic pathways. nih.gov

Table 1: Antibacterial Activity of Selected Sulfonamide Analogues

Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
α-Tolylsulfonamide DerivativesStaphylococcus aureus1.8 - 1000 nih.gov
α-Tolylsulfonamide DerivativesEscherichia coli125 - 1000 nih.gov

Note: Data for specific analogues of this compound were not available. The table presents data for structurally related sulfonamides to indicate the potential antibacterial spectrum.

The antifungal properties of sulfonamide derivatives have also been a subject of investigation. While specific data for this compound is limited, studies on related N-aryl sulfonamides suggest potential activity against fungal pathogens. The mechanism of action against fungi is believed to be similar to that in bacteria, involving the inhibition of essential metabolic pathways. researchgate.net

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.netresearchgate.net This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids in bacteria and fungi. researchgate.net By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides like this compound can block the synthesis of folic acid, thereby halting the growth and replication of the microorganism. researchgate.net This bacteriostatic or fungistatic action prevents the spread of the infection, allowing the host's immune system to clear the pathogens. The structural similarity between the sulfonamide group and PABA is the key to this inhibitory effect. researchgate.net

Enzyme Inhibition Studies and Mechanisms of Action

Beyond their antimicrobial properties, analogues of this compound have been explored for their ability to inhibit specific enzymes involved in various physiological and pathological processes.

The design of cholinesterase inhibitors often involves incorporating functionalities that can interact with the active site of the enzyme. The presence of the phenylsulfonyl group and the benzoate (B1203000) ester in this compound suggests potential interactions with the enzyme's active gorge.

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in the digestion of carbohydrates. Inhibition of this enzyme can delay the absorption of glucose, making it a target for the management of type 2 diabetes. While specific α-glucosidase inhibitory data for this compound is not widely reported, studies on N-aryl sulfonamide derivatives have shown promising results. The structural features of these compounds allow them to bind to the active site of α-glucosidase, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Receptor Ligand and Modulator Investigations

Analogues featuring the phenylsulfonylamino core have been investigated as ligands for various receptors, demonstrating the framework's adaptability in drug design.

The arylsulfonyl moiety is a recognized pharmacophore in the design of ligands for the 5-HT6 serotonin (B10506) receptor. nih.gov Early research into selective 5-HT6 receptor antagonists identified that an arylsulfonyl group was a common feature among various structural classes, including arylsulfonyltryptamines. nih.gov This suggests that the phenylsulfonyl group present in this compound is a key structural element for potential interaction with this G protein-coupled receptor, making its derivatives candidates for investigation as 5-HT6 receptor modulators.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, and their inhibition is a key strategy in cancer therapy. wikipedia.orgapexbt.com An important analogue in this context is TW-37 , a benzenesulfonyl derivative designed as a small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. apexbt.comnih.gov By binding to this groove, TW-37 prevents the sequestration of pro-apoptotic proteins (like Bax and Bak), thereby promoting apoptosis. wikipedia.orgnih.gov

Binding assays have quantified the affinity of TW-37 for multiple Bcl-2 family members. It is a potent inhibitor of Mcl-1 and Bcl-2, with a lower affinity for Bcl-xL. nih.gov This modulation of the Bcl-2 protein family allows TW-37 to induce apoptosis and inhibit cell growth in various cancer cell lines. apexbt.comnih.gov

Table 2: Inhibitory Constants (Ki) of TW-37 for Bcl-2 Family Proteins Data sourced from fluorescence polarization-based binding assays. nih.gov

Protein TargetInhibitory Constant (Ki, nmol/L)
Bcl-2290
Bcl-xL1110
Mcl-1260

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the central nervous system. nih.gov While many antagonists are competitive at the glutamate (B1630785) binding site, a distinct class of non-competitive antagonists, such as the 2,3-benzodiazepine GYKI 52466 , also exists. nih.govwikipedia.org

Structural studies have revealed that these non-competitive inhibitors bind to a novel allosteric site. nih.gov This site is located outside the glutamate-binding pocket, at the interface between the ion channel domain and the linkers that connect it to the ligand-binding domains. nih.gov By binding here, these molecules are thought to stabilize the closed state of the receptor, preventing the conformational changes needed for the ion channel to open. nih.gov

Significantly, a compound containing the phenylsulfonylamino moiety has been identified as a modulator of AMPA receptors. The compound PEPA (4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide) acts as a positive allosteric modulator (PAM), enhancing the receptor's response to glutamate. pitt.edu This finding directly links the phenylsulfonylamino structural class to the modulation of AMPA receptor function, albeit as a potentiator rather than an antagonist in this specific case.

Structure-Activity Relationship (SAR) Analysis in Medicinal Chemistry

Impact of Substituent Position and Electronic Effects on Biological Activity

The placement and electronic nature of substituents on the aromatic rings of phenylsulfonylamino-benzanilides, which are analogues of this compound, have a profound effect on their inhibitory potency against various biological targets. Studies on a series of these compounds as inhibitors of solute carrier transporters have demonstrated that the type and position of halogen substitutions are critical determinants of activity.

For instance, the introduction of chloro-substitutions at different positions on the A, B, and C-rings of a parent compound resulted in significant variations in inhibitory potency against the apical sodium-dependent bile acid transporter (ASBT), the sodium taurocholate cotransporting polypeptide (NTCP), and the sodium-dependent organic anion transporter (SOAT). A 4-chloro substitution on the A-ring led to a complete loss of inhibitory effect against ASBT and NTCP, while significantly reducing potency against SOAT. Conversely, a 5-chloro substitution on the B-ring shifted the compound's selectivity towards SOAT.

Role of Specific Functional Groups (e.g., Sulfonamide, Methyl Ester)

The sulfonamide (SO₂NH) group is a cornerstone of the biological activity in this class of compounds. Sulfonamides are recognized as a "privileged scaffold" in drug discovery due to their ability to form key interactions with biological targets and their presence in numerous approved drugs. The sulfonamide moiety is a well-established marker for inhibitors of enzymes like carbonic anhydrases and is crucial for the antimicrobial and other therapeutic activities of various drugs. In the context of this compound analogues, the sulfonamide group is integral to their inhibitory action.

Conformational Flexibility and Bioactivity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound and its analogues, the accessible conformations and the energy barriers between them can dictate biological activity. Research on structurally related N-acylanthranoylanthranilic acids as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlights the importance of the cyclized motif and the nature of the N-acyl moiety in determining inhibitory potency.

Investigation of Transport Protein Modulation

A significant area of research for this compound analogues has been their ability to modulate the function of solute carrier (SLC) transporters. These proteins are crucial for the transport of a wide range of substrates across cellular membranes.

Inhibition of Solute Carrier Transporters (e.g., ASBT, NTCP, SOAT)

Analogues of this compound have been identified as inhibitors of several SLC transporters, including the apical sodium-dependent bile acid transporter (ASBT), the sodium taurocholate cotransporting polypeptide (NTCP), and the sodium-dependent organic anion transporter (SOAT). The inhibitory potency and selectivity of these compounds are highly dependent on their substitution patterns.

A comparative analysis of a series of phenylsulfonylamino-benzanilide derivatives provided detailed structure-activity relationships for their inhibitory effects on these three transporters. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the transporter activity by half, were determined for various analogues.

Inhibitory Activity of Phenylsulfonylamino-benzanilide Derivatives against Solute Carrier Transporters

CompoundSubstitutionsASBT IC₅₀ (µM)NTCP IC₅₀ (µM)SOAT IC₅₀ (µM)
11 A-4-chloro>500>50037.6
12 B-5-chloro155.0>5001.9
18 C-4-bromo1.30.98.3
30 A-4-chloro, C-4-chloro>500>50015.2
31 A-3-chloro, C-4-chloro15.311.28.6
32 A-3-chloro12.310.510.1

Data sourced from a study on phenylsulfonylamino-benzanilide inhibitors. The parent compound for these derivatives is S1647.

These data illustrate how modifications to the chemical structure can tune the potency and selectivity of these compounds for different transporters, which is a key consideration in the development of targeted therapies.

Antiviral Properties Research (e.g., HIV-1 Reverse Transcriptase Inhibition)

The sulfonamide scaffold is present in a number of compounds with demonstrated antiviral activity. Research into derivatives of this compound and related structures has explored their potential as antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT).

Studies have identified oxazole-benzenesulfonamide derivatives that can inhibit the interaction between HIV-1 RT and the cellular protein eEF1A, which is a crucial interaction for viral replication. These compounds were shown to inhibit HIV-1 replication, including strains resistant to existing RT inhibitors. Another study identified a sulfonamide-containing compound, referred to as IPK1, with potent anti-HIV-1 activity that was shown to target the reverse transcriptase enzyme.

While these studies were not conducted on this compound itself, they demonstrate the potential of the broader benzenesulfonamide (B165840) chemical class to which it belongs as a source of novel HIV-1 inhibitors. The mechanism of action for these related compounds involves binding to the reverse transcriptase enzyme, thereby blocking a critical step in the viral life cycle.

Anticancer Activity Profiling

The investigation into this compound and its structural analogues has revealed a promising landscape for the development of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant cytotoxic effects against various cancer cell lines and beginning to unravel their mechanisms of action.

Derivatives of the core anthranilic acid sulfonamide structure have been systematically tested for their ability to inhibit the growth of human cancer cells. These in vitro studies are crucial for identifying compounds with potent and selective anticancer activity.

One area of investigation involves the bioisosteric replacement of structural fragments in known inhibitors. For instance, researchers have proposed replacing the 2-substituted-3-sulfonylaminopyridine fragment in PI3K and mTOR dual inhibitors with a 2-substituted-3-sulfonylaminobenzamide fragment. This led to the synthesis of nineteen new target compounds whose antiproliferative activities were evaluated against four human cancer cell lines: HCT-116 (colon carcinoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma).

In a separate study, 4-substituted benzenesulfonamides of anthranilic acid were tested for their cytotoxic effects. These compounds, with substituents like nitro (NO2), methoxy (B1213986) (OCH3), methyl (CH3), and chloro (Cl), were evaluated against the MOLT-3 human acute lymphoblastic leukemia cell line. researchgate.net The results indicated that these sulfonamides, with one exception, selectively displayed cytotoxic effects toward MOLT-3 cells. researchgate.net

Another class of related compounds, aminonaphthoquinones derived from the reaction of amino acids with 1,4-naphthoquinone, also showed significant cytotoxic activity. These were tested against a panel of eight human cancer cell lines, including glioblastoma (SF-295), breast (MDAMB-435), colon (HCT-8, HCT-116), leukemia (HL-60), ovarian (OVCAR-8), lung (NCI-H358M), and prostate (PC3-M) cancers. nih.gov The studies found that five of these synthetic aminonaphthoquinones exhibited high cytotoxicity and selectivity against all tested cancer cell lines. nih.gov

Similarly, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were screened by the National Cancer Institute (NCI) and found to be cytotoxic at a 10 µM concentration against a diverse panel of human cancer cell lines. nih.gov Two of these compounds underwent more extensive five-dose screening and demonstrated significant cytotoxicity and selectivity. nih.gov

The table below summarizes the cytotoxic activities of selected analogue compounds from various studies.

Compound TypeCell LineCancer TypeIC50/GI50 ValueReference
4-Substituted Benzenesulfonamides of Anthranilic AcidMOLT-3Acute Lymphoblastic LeukemiaSelectively cytotoxic researchgate.net
2-Substituted-3-sulfonylaminobenzamide AnaloguesHCT-116Colon CarcinomaData not specified
2-Substituted-3-sulfonylaminobenzamide AnaloguesA549Lung CarcinomaData not specified
2-Substituted-3-sulfonylaminobenzamide AnaloguesMCF-7Breast AdenocarcinomaData not specified
2-Substituted-3-sulfonylaminobenzamide AnaloguesU-87 MGGlioblastomaData not specified
AminonaphthoquinonesVarious (SF-295, MDAMB-435, HCT-8, etc.)Glioblastoma, Breast, Colon, etc.0.49 to 3.89 µg·mL−1 nih.gov
2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indolesNCI 60-cell line panelVariousCytotoxic at 10 µM nih.gov
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7Breast Cancer0.73 ± 0.0 µM oncotarget.com
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231Breast Cancer20.4 ± 0.2 µM oncotarget.com

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is fundamental to their development as therapeutic agents. Research into the analogues of this compound points to several distinct and sometimes overlapping mechanisms of action.

A key mechanism identified for some benzamide (B126) analogues is the inhibition of critical cell signaling pathways. One promising compound, designated 1g in a study, was found to block the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Another significant mechanism involves the disruption of microtubule dynamics and cell cycle progression. The compound Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to act as a Microtubule Targeting Agent (MTA). oncotarget.com MTAs interfere with the function of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent cell death. oncotarget.com In MCF-7 breast cancer cells, MBIC treatment led to an up-regulation of cyclin B1, a key protein for entry into mitosis, consistent with an arrest in the G2/M phase of the cell cycle. oncotarget.com This disruption of the cell cycle ultimately induces apoptosis, or programmed cell death.

Induction of apoptosis is a common endpoint for many anticancer agents. Studies on aminobenzylnaphthols, which are structurally related, confirmed their proapoptotic properties through methods like AO/EB and annexin (B1180172) V-FITC/PI staining. mdpi.com The mechanism of apoptosis can be initiated through various cellular stresses, including DNA damage. Some 2-(4-aminophenyl)benzothiazole derivatives have been shown to form DNA adducts, leading to DNA double-strand breaks, which are a powerful trigger for apoptosis.

Furthermore, some benzo[a]phenoxazine derivatives, another class of related compounds, have been found to target lysosomes. These compounds accumulate in the lysosomes of cancer cells, inducing lysosomal membrane permeabilization (LMP). nih.gov This leads to an increase in intracellular pH, the accumulation of reactive oxygen species (ROS), and ultimately, cell death, highlighting a lysosome-dependent cell death pathway. nih.gov

Preclinical Evaluation and Lead Compound Identification

The transition from a promising compound in a petri dish to a potential clinical candidate involves rigorous preclinical evaluation, including in vivo studies and detailed structure-activity relationship (SAR) analysis to identify lead compounds for further development.

In vivo studies using animal models are a critical step. An analogue of this compound, compound 1g, was evaluated in a nude mice HCT-116 xenograft model. The results were significant, showing that the compound could substantially inhibit tumor growth in a living organism, validating the in vitro findings and its potential as an anticancer agent. Similarly, the benzimidazole (B57391) derivative MBIC was tested in BALB/c nude mice with MDA-MB-231 xenografts. Administration of MBIC for four weeks resulted in a 79.7% reduction in tumor volume compared to the untreated group, without signs of severe toxicity. oncotarget.com The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has also shown significant retardation of breast (MCF-7) and ovarian (IGROV-1) xenograft tumor growth. researchgate.net

Structure-activity relationship (SAR) studies are essential for optimizing the potency and properties of a lead compound. By synthesizing and testing a series of related molecules, researchers can determine which chemical features are critical for biological activity. For the 4-substituted benzenesulfonamides of anthranilic acid, it was noted that compounds with an electron-withdrawing substituent, such as a nitro group (NO2), exhibited the highest cytotoxicity. researchgate.net This provides a clear direction for designing more potent compounds. researchgate.net

SAR studies on cationic anthraquinone (B42736) analogues revealed the significant role of electron-donating substituents on the aromatic ring in enhancing anticancer activity through a resonance effect. nih.gov This insight helps in refining the molecular structure to improve efficacy. The strategic combination of different chemical fragments, based on principles of bioisosterism, has also proven to be a successful approach. The successful replacement of a pyridine (B92270) ring with a benzamide fragment in PI3K/mTOR inhibitors supports the idea that this scaffold is a viable starting point for designing new anticancer agents. These preclinical evaluations and SAR insights are crucial for identifying and refining lead compounds, paving the way for potential future clinical development.

Reaction Mechanisms and Chemical Reactivity of Methyl 2 Phenylsulfonyl Amino Benzoate

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions involving Methyl 2-[(phenylsulfonyl)amino]benzoate can occur at several electrophilic sites, primarily the carbonyl carbon of the methyl ester group and the sulfonyl sulfur atom.

The hydrolysis of the methyl ester is a typical nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, yielding the corresponding carboxylate salt after deprotonation of the carboxylic acid. In acidic media, the carbonyl oxygen is first protonated, activating the carbonyl group towards attack by a weaker nucleophile like water. This process is generally slower than base-catalyzed hydrolysis. psu.edursc.org Studies on related methyl benzoates show that these reactions are influenced by temperature and the presence of ortho substituents. psu.edu For instance, high-temperature water can promote hydrolysis even in the absence of strong acids or bases. psu.edu

The sulfonamide linkage can also be subject to nucleophilic attack, leading to cleavage of the N-S bond. However, this bond is generally stable under many conditions. Cleavage often requires potent nucleophiles or specific catalytic systems.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the bicyclic ring system of this compound is directed by the combined electronic effects of the methyl carboxylate and the phenylsulfonylamino substituents.

The -NHSO₂Ph group is an ortho, para-directing group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack. libretexts.orgyoutube.comyoutube.com This activating effect, however, is tempered by the electron-withdrawing inductive effect of the sulfonyl group and the phenyl ring attached to it.

Conversely, the methyl carboxylate group (-COOCH₃) is a meta-directing and deactivating group. libretexts.orgyoutube.com Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

The interplay of these two groups on the same aromatic ring results in a complex reactivity pattern. The powerful ortho, para-directing nature of the amino group generally dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -NHSO₂Ph group (and meta to the -COOCH₃ group). The substitution pattern for related aromatic sulfonic acids shows a preference for the meta position relative to the sulfonic acid group. numberanalytics.com

Oxidative and Reductive Transformation Pathways

The phenylsulfonylamino and methyl benzoate (B1203000) moieties of the title compound can undergo various oxidative and reductive transformations.

Oxidative Pathways: The sulfonamide nitrogen can be oxidized. For instance, N-acylhydrazones can undergo oxidative cyclization in the presence of copper(II) ions to form 1,3,4-oxadiazoles. While not a direct oxidation of the title compound, this demonstrates a potential reactivity pathway for related structures.

Reductive Pathways: The phenylsulfonyl group is a robust functionality that can be reductively cleaved under specific conditions. Common reagents for this transformation include strong reducing agents like sodium amalgam, aluminum amalgam, or samarium(II) iodide. These methods effectively remove the sulfonyl group, yielding the corresponding amine. Electrochemical methods have also been developed for the reductive cleavage of sulfonamides.

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). However, this would also likely affect the sulfonyl group. Milder reducing agents might selectively reduce the ester, though this can be challenging.

Intramolecular Cyclization and Rearrangement Reactions

A significant aspect of the reactivity of this compound and its derivatives is their propensity to undergo intramolecular cyclization reactions, often leading to the formation of valuable heterocyclic systems.

A prominent example is the synthesis of quinazolinones. Treatment of N-acylanthranilates with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-2-substituted-quinazolin-4(3H)-ones. researchgate.net Similarly, condensation of related 2-aminobenzoates with other reagents can yield various quinazolinone derivatives.

Furthermore, N-acylphenacyl anthranilates can be cyclized to form 2-aryl-3-hydroxyquinolin-4(1H)-ones. These reactions highlight the utility of anthranilate derivatives as precursors to complex heterocyclic structures.

Kinetic and Mechanistic Studies (e.g., Brønsted-type plots, Hammett plots)

Kinetic studies, such as those employing Hammett plots, provide valuable insights into the reaction mechanisms of this compound derivatives. The Hammett equation, log(k/k₀) = ρσ, relates the rate constants of a series of reactions with substituted reactants to the electronic properties of the substituents.

For the hydrolysis of substituted methyl benzoates, Hammett plots can be constructed to determine the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of nucleophilic attack. Studies on the alkaline hydrolysis of methyl hydroxy and methyl methoxy (B1213986) benzoates demonstrate the influence of substituent position on reaction rates. zenodo.org

Below is a representative data table illustrating the type of information that can be obtained from kinetic studies on related ester hydrolysis reactions.

Substituent (X) in p-X-C₆H₄COOCH₃σ (Substituent Constant)Relative Rate of Hydrolysis (kₓ/kн)
-NO₂0.7868.2
-Cl0.233.5
-H0.001.0
-CH₃-0.170.45
-OCH₃-0.270.22

This table is illustrative and based on typical values for the alkaline hydrolysis of substituted methyl benzoates. The exact values can vary with reaction conditions.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly impact the reaction mechanisms and rates of transformations involving this compound. Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, transition states, and intermediates.

In nucleophilic substitution reactions, polar protic solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding, potentially affecting the reaction rate. For the alkaline hydrolysis of methyl benzoates, studies in aqueous-organic solvent mixtures, such as ethanol-water or dioxane-water, have shown that the rate constant generally decreases with an increasing proportion of the organic co-solvent. zenodo.orgresearchgate.net This is often attributed to changes in the solvation of the reactants and the transition state. zenodo.org

For intramolecular cyclization reactions, the solvent can influence the conformational preferences of the substrate, which can in turn affect the feasibility and rate of the cyclization. In some cases, solvent molecules may directly participate in the reaction mechanism. The formation of C=N double bonds in related systems has been shown to be influenced by the solvent system, with a water/dichloromethane (B109758) mixture proving effective. nih.gov

Derivatives and Analogues of Methyl 2 Phenylsulfonyl Amino Benzoate: Design and Applications

Design Principles for Novel Derivatives

The design of new derivatives based on the Methyl 2-[(phenylsulfonyl)amino]benzoate scaffold is guided by established medicinal chemistry principles aimed at optimizing physicochemical and pharmacological properties. A primary strategy involves modifying the amino group to alter the molecule's biological function. mdpi.com Enhanced lipophilicity, for instance, can be achieved through these modifications, potentially promoting better absorption and intracellular accumulation via passive diffusion. mdpi.com

The core idea is that the 4-aminobenzoic acid (PABA) motif, a key structural component, is a building block in many drugs. mdpi.com Modifications can involve substitution at the carboxyl and/or amino group. mdpi.com For example, the amino group can be left free, alkylated, or incorporated into an amide structure. mdpi.com The design of a 2-substituted benzylidene scaffold, for instance, is a deliberate choice to explore how these changes affect biological activity. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, indicating how specific substitutions on the core structure influence potency and selectivity. For example, in a series of benzenesulfonamide (B165840) derivatives, SAR studies revealed that N-(phenylalkyl)piperidine substitutions yielded optimal potency as membrane-bound phospholipase A2 inhibitors. nih.gov

Synthesis and Biological Evaluation of Substituted Benzenesulfonamides

The synthesis of substituted benzenesulfonamides is a cornerstone in the exploration of derivatives of this compound. A common synthetic route involves the reaction of an appropriate amine with a substituted benzenesulfonyl chloride. asianpubs.orgnih.gov For instance, 2-aminothiazole (B372263) can be N-sulfonylated by reacting it with various sulfonyl chlorides in the presence of sodium acetate. nih.gov This initial product can then undergo further modification, such as alkylation of the amino group, to produce a library of derivatives. nih.gov

A notable example is the synthesis of a novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, which were evaluated as inhibitors of membrane-bound phospholipase A2. nih.gov In this study, structure-activity relationship analysis showed that derivatives containing an N-(phenylalkyl)piperidine group were the most potent. nih.gov Specifically, compounds N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide demonstrated significant in vivo protective effects in animal models of myocardial infarction. nih.gov

The biological evaluation of these synthesized compounds is critical. In vitro assays are used to determine their inhibitory concentrations (IC50) against specific targets, while in vivo studies in animal models help to assess their efficacy and pharmacokinetic profiles. nih.gov For example, the anti-inflammatory activity of indole (B1671886) derivatives bearing a phenylsulfonyl group has been investigated by coupling the synthesized acid with substituted benzothiazole-2-amines. asianpubs.org

Table 1: Selected Substituted Benzenesulfonamide Derivatives and their Biological Activity

Compound Name Structure Biological Target/Activity Key Findings Reference
N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide Chemical structure not available in search results Membrane-bound phospholipase A2 inhibitor Showed protective in vivo effects at doses higher than 0.3 mg/kg iv in coronary occluded rats. nih.gov

Development of Schiff Bases and Imide Derivatives

Schiff bases, compounds containing an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone. eajournals.orgmedwinpublishers.com This reaction is a versatile method for creating a wide range of derivatives from precursors like this compound, often by first hydrolyzing the ester to a carboxylic acid and then converting the amino group. The synthesis is typically carried out in an alcoholic medium, sometimes with a catalytic amount of acid. medwinpublishers.com The formation of the Schiff base is confirmed by spectroscopic methods, noting the appearance of the characteristic imine group peak. medwinpublishers.com

These Schiff base derivatives and their metal complexes often exhibit enhanced biological activities compared to the parent compounds. journalajacr.comchemmethod.com For example, Schiff bases derived from benzothiazole (B30560) have shown a wide range of applications, including as antimicrobial, anti-inflammatory, and anti-HIV agents. medwinpublishers.com The incorporation of metal ions into these ligands can further augment their therapeutic potential. journalajacr.com

Imide derivatives, such as those containing the isoindoline-1,3-dione moiety, represent another class of compounds accessible from these scaffolds. For instance, fused bicyclic 1,2,4-triazolothiazoles containing an isoindoline-1,3-dione group have been synthesized and evaluated for their cytotoxic activity against glioma cell lines. nih.gov The synthesis involved a one-pot multi-component reaction of 5-amino-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromide and phthalic anhydride. nih.gov

Table 2: Examples of Schiff Base and Imide Derivatives

Derivative Type Starting Materials Resulting Compound Class Potential Applications Reference
Schiff Base Primary amine (e.g., 2-aminobenzothiazole) and an aldehyde/ketone Azomethine-containing compounds Antimicrobial, Anti-inflammatory, Anticancer medwinpublishers.comchemmethod.com

Exploration of Heterocyclic Fused Systems (e.g., Thienoquinolines, 1,2,4-Triazoles, Oxadiazoles)

Fusing heterocyclic rings onto the core structure of this compound is a powerful strategy to create novel chemical entities with diverse pharmacological profiles. The resulting fused systems often exhibit unique biological activities.

1,2,4-Triazoles and 1,3,4-Oxadiazoles : These five-membered heterocycles are prominent scaffolds in medicinal chemistry. nih.govmdpi.com Methyl-thiol-bridged heterocycles containing both 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings have been synthesized and shown to inhibit NF-κB activity in cancer cells. mdpi.com The 1,2,4-oxadiazole (B8745197) ring, in particular, is noted for its stability and tunable physicochemical properties, making it an attractive scaffold for developing agents with antimicrobial, anti-inflammatory, and anticancer activities. nih.gov

Fused Triazolothiazoles : The synthesis of fused bicyclic 1,2,4-triazolothiazoles has been reported as a method to generate compounds with potent cytotoxic activity against glioma cell lines. nih.gov These compounds induced apoptosis by modulating key signaling pathways. nih.gov

Fused Oxazolopyrimidines : A convenient approach to synthesizing new annulated nih.govrsc.orgoxazolo[5,4-d]pyrimidine derivatives involves the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles. growingscience.com This reaction proceeds through a Smiles rearrangement. growingscience.com

Fused Triazinones : A straightforward protocol has been developed for the synthesis of nih.govasianpubs.orgnih.govoxadiazolo[3,4-d] nih.govnih.govrsc.orgtriazin-7(6H)-one heterocyclic systems, which have potential applications as drug candidates. beilstein-journals.org

Table 3: Examples of Heterocyclic Fused Systems

Heterocyclic System Synthetic Approach Biological Activity/Potential Application Reference
1,2,4-Triazole / 1,3,4-Oxadiazole Click chemistry NF-κB inhibition, anticancer mdpi.com
Fused 1,2,4-Triazolothiazole One-pot multi-component reaction Cytotoxic against glioma cells, apoptosis induction nih.gov
nih.govrsc.orgOxazolo[5,4-d]pyrimidine Reaction of oxazole-sulfonyl chlorides with aminoazoles followed by cyclocondensation Pharmaceutically promising amides growingscience.com

| nih.govasianpubs.orgnih.govOxadiazolo[3,4-d] nih.govnih.govrsc.orgtriazin-7(6H)-one | Tandem diazotization/azo coupling | Potential drug candidates | beilstein-journals.org |

Prodrug Strategies and Membrane Permeability Enhancement

The prodrug approach is a well-established strategy in medicinal chemistry to overcome limitations such as poor solubility and low membrane permeability. nih.govrsc.org A prodrug is an inactive or minimally active compound that is converted in vivo to the active parent drug through chemical or enzymatic processes. nih.gov This approach is particularly valuable for improving the physicochemical and pharmacokinetic properties of a lead compound. rsc.org

For compounds derived from this compound, which may face challenges with membrane permeability, prodrug strategies can be employed to enhance their bioavailability. nih.govrsc.org The core principle is to mask a polar functional group, such as a carboxylic acid or an amine, with a more lipophilic promoiety. This modification increases the molecule's ability to cross the lipid-rich cell membranes. mdpi.com Once inside the body or target tissue, the promoiety is cleaved, releasing the active drug. nih.gov

Strategies for enhancing permeability include:

Carrier-Linked Prodrugs : The active drug is temporarily linked to a carrier molecule or "promoiety." This carrier can be designed to be cleaved by specific enzymes or under certain physiological conditions. nih.gov

Ester and Carbamate (B1207046) Prodrugs : For compounds with carboxylic acid or alcohol/phenol groups, forming ester prodrugs can significantly enhance lipophilicity and skin permeation. mdpi.comresearchgate.net Similarly, carbamate prodrugs can be synthesized from amines to improve their permeability. mdpi.com The choice of the promoiety is crucial, as its nature and chain length can dramatically affect the degree of permeability enhancement. mdpi.com

Solubility Enhancement : Prodrugs can also be designed to increase water solubility, which is often a prerequisite for effective absorption. nih.gov This is typically achieved by attaching highly water-soluble moieties like phosphates, amino acids, or sugars. nih.gov For example, a glucuronide prodrug of an anticancer compound was found to be 80-fold more soluble than the parent drug. nih.gov

The Biopharmaceutical Classification System (BCS) is a useful tool for categorizing drugs based on their solubility and permeability, which helps in identifying when a prodrug strategy might be beneficial. nih.gov

Future Research and Translational Opportunities for this compound

Future Research Directions and Translational Perspectives

The foundational structure of Methyl 2-[(phenylsulfonyl)amino]benzoate, a member of the sulfonamide class of compounds, presents a promising scaffold for therapeutic innovation. While the compound itself is noted as an intermediate in the synthesis of molecules with potential applications in agriculture and oncology, its own therapeutic potential remains largely unexplored. Future research efforts are poised to unlock the latent capabilities of this chemical entity, transforming it from a synthetic stepping stone into a lead compound for various disease indications. The following sections outline key areas of prospective research that could translate this compound into valuable clinical and research tools.

Q & A

Q. Key Variables :

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
  • Solvent Choice : DMF enhances solubility of sulfonyl chlorides but requires rigorous drying to prevent hydrolysis.
  • Yield Optimization : Studies report yields of 65–82% depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Which characterization techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the sulfonamide linkage (e.g., NH proton at δ 10–12 ppm) and ester group (COOCH3_3 at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the benzoate and phenylsulfonyl groups. For example, crystal packing in analogs like methyl 2-(p-toluenesulfonamido)benzoate shows intermolecular hydrogen bonds stabilizing the structure .
  • HPLC-MS : Confirms purity (>95%) and detects hydrolytic byproducts (e.g., free benzoic acid) under accelerated stability testing .

How does the electronic nature of substituents on the phenylsulfonyl group influence herbicidal activity in related compounds?

Advanced Research Question
Structure-activity relationship (SAR) studies on sulfonylurea herbicides (e.g., tribenuron-methyl) reveal:

  • Electron-Withdrawing Groups (e.g., -CF3_3, -NO2_2): Enhance binding to acetolactate synthase (ALS), a target enzyme in plants, by increasing electrophilicity of the sulfonylurea bridge .
  • Steric Effects : Bulky substituents (e.g., -OCH3_3) reduce bioavailability due to hindered diffusion into plant tissues.
  • Comparative Data : this compound derivatives with para-substituted halogens show 2–3× higher herbicidal activity than ortho-substituted analogs in Arabidopsis models .

What challenges arise in crystallographic analysis of this compound derivatives, and how can they be mitigated?

Advanced Research Question
Crystallization difficulties are common due to:

  • Conformational Flexibility : The sulfonamide N–S bond allows rotation, leading to polymorphism. For example, methyl 2-[(methylsulfonyl)amino]benzoate exhibits two polymorphs with distinct melting points .
  • Mitigation Strategies :
    • Use of mixed solvents (e.g., ethanol/water) to slow nucleation.
    • Seeding with isomorphic crystals (e.g., p-toluenesulfonamide analogs) .
  • Data Interpretation : Disorder in the phenyl ring is resolved using high-resolution synchrotron data (e.g., 0.8 Å resolution) .

How can contradictory bioactivity data in sulfonamide-based compounds be reconciled during preclinical studies?

Advanced Research Question
Discrepancies often stem from:

  • Assay Variability : Differences in ALS enzyme sources (plant vs. recombinant) or incubation pH (6.0 vs. 7.4) alter IC50_{50} values by up to 50% .
  • Metabolic Stability : Hepatic microsome assays in rats show rapid ester hydrolysis for methyl benzoates, necessitating prodrug strategies .
  • Resolution Workflow :
    • Cross-Validation : Compare results across multiple assays (e.g., in vitro enzyme inhibition vs. whole-plant toxicity).
    • Isotopic Labeling : Use 14C^{14}C-tagged compounds to track metabolite interference .

What safety and handling protocols are recommended for this compound in laboratory settings?

Basic Research Question

  • Toxicity : Sulfonamides may exhibit moderate dermal irritation (LD50_{50} > 2000 mg/kg in rats). Use nitrile gloves and fume hoods during synthesis .
  • Storage : Stable under anhydrous conditions at 2–8°C; degradation accelerates in humid environments, releasing sulfonic acid byproducts .
  • Regulatory Compliance : Not FDA-approved; avoid in vivo testing without institutional biosafety committee approval .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-[(phenylsulfonyl)amino]benzoate
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Methyl 2-[(phenylsulfonyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.